molecular formula C17H12O7 B561367 Aflatoxinm4 CAS No. 104700-21-2

Aflatoxinm4

Cat. No.: B561367
CAS No.: 104700-21-2
M. Wt: 328.276
InChI Key: JUJRETIUKMEFIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aflatoxinm4 is a type of mycotoxin produced by certain species of Aspergillus fungi, particularly Aspergillus flavus and Aspergillus parasiticus. Mycotoxins are secondary metabolites that can contaminate food and feed, posing significant health risks to humans and animals. This compound is known for its potent carcinogenic, mutagenic, and teratogenic properties, making it a critical compound for study in food safety and toxicology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of aflatoxinm4 involves several steps, starting from simple organic compounds. The process typically includes the formation of a difuranocoumarin structure, which is a key feature of aflatoxins. The synthetic route may involve the use of polyketide pathways, similar to those found in the natural biosynthesis by fungi .

Industrial Production Methods: Industrial production of this compound is not common due to its toxic nature. for research purposes, it can be produced in controlled laboratory settings using fungal cultures. The fungi are grown under specific conditions that promote the production of aflatoxins, such as high humidity and temperature .

Chemical Reactions Analysis

Types of Reactions: Aflatoxinm4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products: The major products formed from these reactions include various hydroxylated and dehydroxylated derivatives, which can have different levels of toxicity .

Scientific Research Applications

Aflatoxinm4 has several applications in scientific research:

Mechanism of Action

Aflatoxinm4 exerts its effects primarily through the formation of reactive oxygen species and the generation of DNA adducts. These adducts can cause mutations and initiate carcinogenesis. The compound targets the liver, where it is metabolized into reactive intermediates that bind to DNA, leading to hepatocellular carcinoma. The pathways involved include the cytochrome P450 enzyme system, which is responsible for the bioactivation of this compound .

Comparison with Similar Compounds

    Aflatoxin B1: The most toxic and well-studied aflatoxin, known for its potent carcinogenic properties.

    Aflatoxin B2: Less toxic than aflatoxin B1 but still poses significant health risks.

    Aflatoxin G1 and G2: Similar in structure to aflatoxin B1 and B2 but differ in their fluorescence properties under UV light.

    Aflatoxin M1 and M2: Metabolites of aflatoxin B1 and B2, found in milk and dairy products

Uniqueness of Aflatoxinm4: this compound is unique due to its specific structural features and the particular fungi that produce it. Its distinct chemical properties and the specific conditions required for its production make it a valuable compound for targeted research in mycotoxin studies .

Properties

CAS No.

104700-21-2

Molecular Formula

C17H12O7

Molecular Weight

328.276

IUPAC Name

15-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione

InChI

InChI=1S/C17H12O7/c1-21-9-5-10-11(6-2-3-22-17(6)23-10)15-12(9)7-4-8(18)14(19)13(7)16(20)24-15/h2-3,5-6,8,17-18H,4H2,1H3

InChI Key

JUJRETIUKMEFIA-UHFFFAOYSA-N

SMILES

COC1=C2C3=C(C(=O)C(C3)O)C(=O)OC2=C4C5C=COC5OC4=C1

Origin of Product

United States

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